molecular formula C27H24N6O3 B3325137 N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide CAS No. 205653-12-9

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Cat. No. B3325137
CAS RN: 205653-12-9
M. Wt: 480.5 g/mol
InChI Key: YBQQWGGKFWIAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide” is a chemical compound with the CAS Number: 205653-12-9 . It has a molecular weight of 480.53 and a linear formula of C27H24N6O3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of benzene-1,3,5-tricarboxamides (BTAs) which are versatile building blocks for supramolecular assembly due to the strong intermolecular hydrogen bonding . A BTA based amine, N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (TABTA), was successfully applied to construct two new amide functionalized covalent organic frameworks (COFs) with apparent crystallinity .


Molecular Structure Analysis

The molecular structure of this compound is based on benzene-1,3,5-tricarboxamides (BTAs), which are known for their strong intermolecular hydrogen bonding . This makes them versatile building blocks for supramolecular assembly .


Chemical Reactions Analysis

This compound has been used in the construction of two new amide functionalized covalent organic frameworks (COFs) with apparent crystallinity . These COFs were further applied as efficient catalysts for Knoevenagel condensation .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 480.53 and a linear formula of C27H24N6O3 . It is recommended to be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Heterogeneous Catalysis

“N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide” (TABTA) has been successfully applied to construct two new amide functionalized covalent organic frameworks (COFs) with apparent crystallinity . These COFs were further applied as efficient catalysts for Knoevenagel condensation , a classic carbon-carbon bond-forming reaction widely used in organic synthesis .

Supramolecular Assembly

TABTA is a versatile building block for supramolecular assembly due to the strong intermolecular hydrogen bonding . Its simple structure and wide accessibility, in combination with a detailed understanding of its supramolecular self-assembly behavior, allow full utilization of this versatile, supramolecular building block .

Nanotechnology

The unique structure of TABTA offers promising opportunities in the field of nanotechnology . Its intricate molecular arrangement enables the exploration of innovative solutions for various technological challenges .

Materials Science

TABTA’s unique structure and properties make it a promising candidate for materials science applications . Its ability to form stable, ordered structures can be leveraged to create new materials with unique properties .

Polymer Processing

TABTA’s ability to form stable, ordered structures can also be utilized in polymer processing . The resulting polymers can exhibit improved mechanical and thermal properties .

Biomedical Applications

The multivalent nature of TABTA drives applications in the biomedical field . Its ability to form stable, ordered structures can be leveraged to create new materials with unique properties, which can be used in various biomedical applications .

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with hazard statements H315 and H319 . These indicate that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

The future directions for this compound could involve further exploration of its potential in the construction of COFs and other supramolecular assemblies . Its strong intermolecular hydrogen bonding makes it a promising candidate for such applications .

Mechanism of Action

Target of Action

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is primarily used as a monomer to synthesize Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that have potential applications in various fields such as gas storage, catalysis, and drug delivery .

Mode of Action

The compound, being a benzene-1,3,5-tricarboxamide (BTA) based amine, is used to construct amide functionalized COFs . The strong intermolecular hydrogen bonding of BTAs allows for the self-assembly of these compounds into one-dimensional, nanometer-sized rod-like structures .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in the synthesis of COFs. The compound’s ability to form strong intermolecular hydrogen bonds allows it to serve as a versatile building block in the construction of COFs .

Pharmacokinetics

Its solubility, stability, and other properties relevant to its use as a cof monomer would be important considerations in its application .

Result of Action

The primary result of the action of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is the formation of COFs. These COFs, due to their porous nature and stable structure, can be used as efficient catalysts for reactions such as the Knoevenagel condensation .

Action Environment

The action of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is influenced by environmental factors such as temperature and the presence of other reactants. For instance, its storage temperature is recommended to be between 2-8℃ . Additionally, the compound’s reactivity may be influenced by the presence of other substances in the reaction mixture, such as catalysts or solvents .

properties

IUPAC Name

1-N,3-N,5-N-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3/c28-19-1-7-22(8-2-19)31-25(34)16-13-17(26(35)32-23-9-3-20(29)4-10-23)15-18(14-16)27(36)33-24-11-5-21(30)6-12-24/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQWGGKFWIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Reactant of Route 2
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Reactant of Route 3
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Reactant of Route 5
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.